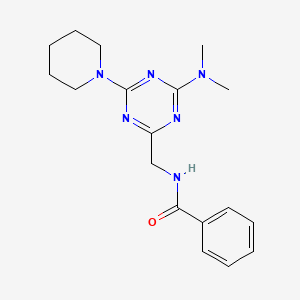

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

説明

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a 1,3,5-triazine derivative characterized by a dimethylamino group at position 4, a piperidinyl group at position 6, and a benzamide-linked methyl group at position 2 of the triazine core. This compound shares structural motifs with bioactive molecules, including antimicrobial and antiviral agents, due to the triazine scaffold’s versatility in hydrogen bonding and π-π interactions .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDXMNKMPIXDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound with significant potential in biological applications, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Characteristics

The compound features a triazinyl moiety linked to a benzamide core through a methyl bridge . Its structure includes several functional groups:

- Dimethylamino group

- Piperidine ring

- Carboxamide

These components contribute to its chemical reactivity and interaction with biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

-

PARP Inhibition :

- A study demonstrated that compounds similar to this compound effectively inhibit PARP1, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents .

- Soluble Epoxide Hydrolase (sEH) Inhibition :

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The unique combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the piperidine ring and triazine moiety facilitates interactions with active sites on target enzymes, leading to effective inhibition.

類似化合物との比較

Comparison with Structural Analogs

Substituent-Driven Variations in Physical Properties

provides a series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)aniline derivatives (4a–4k) with varying aryl substituents. These compounds exhibit distinct melting points (MPs), reflecting differences in crystallinity and intermolecular forces:

| Compound | Substituent | Melting Point (°C) |

|---|---|---|

| 4a | Phenyl | 186–188 |

| 4k | 4-Nitro-phenyl | 237 |

| 4e | 4-Fluoro-phenyl | 175–177 |

| 4g | 4-Chloro-phenyl | 183–185 |

The nitro-substituted derivative (4k) has the highest MP (237°C), attributed to strong dipole-dipole interactions and molecular rigidity. In contrast, the 3-methoxy analog (4d) melts at 116–119°C, likely due to reduced packing efficiency . The target compound’s benzamide group may enhance solubility compared to aniline derivatives, though experimental data are needed for confirmation.

Anti-HIV Activity of Piperidine-Linked Triazines

describes piperidine-containing triazines (e.g., 6a3: 4-((4-(4-amino-6-(mesitylamino)-1,3,5-triazin-2-ylamino)piperidin-1-yl)methyl)benzamide) with anti-HIV activity. These compounds inhibit viral replication via interactions with HIV-1 reverse transcriptase. The piperidine moiety enhances membrane permeability, while the benzamide group contributes to target binding . The target compound’s piperidinyl group may confer similar pharmacokinetic advantages, though its antiviral efficacy requires validation.

Pesticidal Triazine Derivatives

lists triazine-based pesticides, such as metsulfuron methyl ester, which inhibit plant acetolactate synthase. Key structural differences include:

- Target compound : Benzamide and piperidinyl groups.

- Pesticides : Sulfonylurea or trifluoroethoxy substituents.

The dimethylamino and piperidinyl groups in the target compound may reduce herbicidal activity compared to sulfonylurea analogs but could offer novel modes of action .

Sulfonamide vs. Benzamide Derivatives

reports a sulfonamide analog (BJ52847: 1-(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。